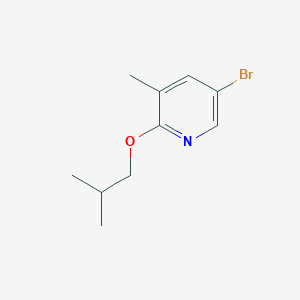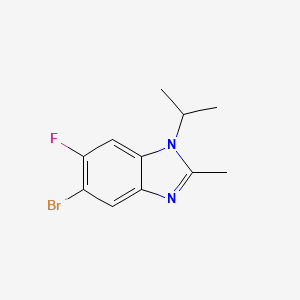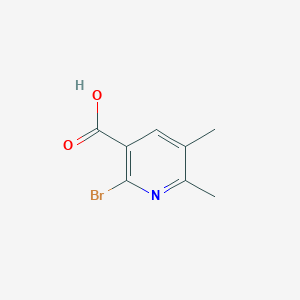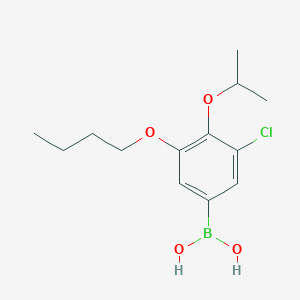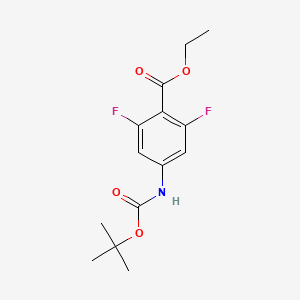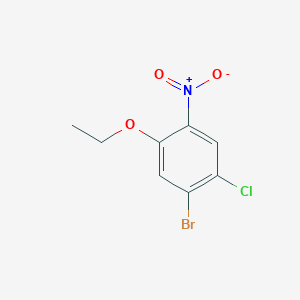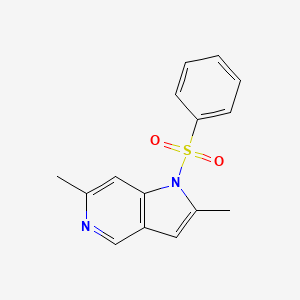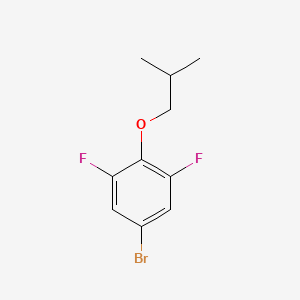![molecular formula C12H17NO3 B1378116 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid CAS No. 1384596-89-7](/img/structure/B1378116.png)
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid, otherwise known as TBPA, is an organic compound used in a variety of scientific applications. It is an ester of 3-pyridin-2-ylpropanoic acid and tert-butyl alcohol and is a colorless solid at room temperature. TBPA has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Chemical Reactions
- Oxidative Reactions: Involvement in oxidative reactions, particularly with copper, copper(I), and copper(II), demonstrating potential for radical ligand formation and ferromagnetic exchange, relevant in inorganic chemistry and material science (Speier et al., 1996).
- Electrospun Nanofibers: Utilized in the design of optical sensing structures, particularly in the assembly of polymeric-based ternary europium (III) complex systems, indicating potential applications in sensor technology and materials engineering (Li et al., 2019).
2. Photovoltaics and Solar Cells
- Dye Sensitized Solar Cells (DSSCs): Pyridine derivatives, including related chemical structures, are used as effective additives in bromide/tribromide electrolytes in DSSCs, suggesting a role in enhancing solar cell efficiency (Bagheri et al., 2015).
3. Coordination Chemistry
- Synthesis of Ligands and Complexes: Key in the synthesis of various ligands and coordination compounds, such as 2,6-bis(pyrazolyl)pyridines, which have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing thermal and photochemical spin-state transitions (Halcrow, 2005).
4. Medicinal Chemistry
- Development of Inhibitors: Involved in the synthesis of inhibitors, like 5-lipoxygenase-activating protein inhibitors, indicating potential applications in the treatment of conditions involving leukotriene production (Stock et al., 2010).
5. Material Science
- Water Oxidation Catalysts: Used in the synthesis of Ru complexes for water oxidation, demonstrating potential applications in environmental chemistry and renewable energy research (Zong & Thummel, 2005).
Eigenschaften
IUPAC Name |
3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-4-5-9(13-10)7-8-11(14)15/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLRQXJXLZTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

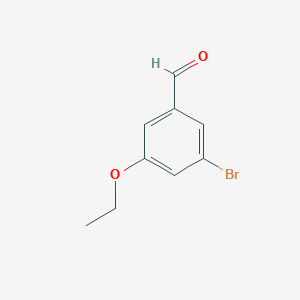
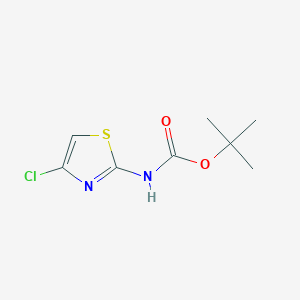
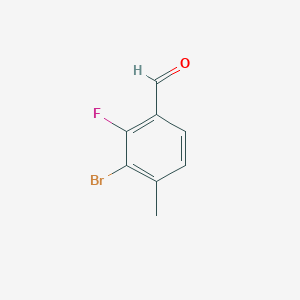
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
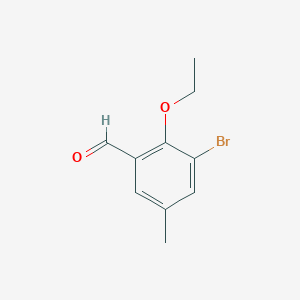
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
